molecular formula C17H12BrFN2O3 B1679041 Ponalrestat CAS No. 72702-95-5

Ponalrestat

Número de catálogo: B1679041
Número CAS: 72702-95-5
Peso molecular: 391.2 g/mol
Clave InChI: LKBFFDOJUKLQNY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ponalrestat es un fármaco de molécula pequeña que funciona como un inhibidor de la aldosa reductasa. Fue desarrollado inicialmente por AstraZeneca Pharmaceuticals Co., Ltd. El compuesto ha sido estudiado por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de complicaciones diabéticas .

Métodos De Preparación

Ponalrestat, también conocido como ICI 128436, se sintetiza a través de una serie de reacciones químicasEl compuesto se sintetiza típicamente en un entorno de laboratorio, y el proceso implica múltiples pasos, incluyendo el uso de varios reactivos y catalizadores .

Análisis De Reacciones Químicas

Ponalrestat se somete a varios tipos de reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, this compound puede inhibir la actividad enzimática de la monooxigenasa que contiene flavina YUCCA, que cataliza el paso limitante de la velocidad de la rama del ácido indol-3-pirúvico de la vía de biosíntesis de auxina .

Aplicaciones Científicas De Investigación

Diabetic Neuropathy

Ponalrestat has been extensively studied for its role in preventing or delaying diabetic neuropathy, a common complication of diabetes characterized by nerve damage.

  • Clinical Studies :
    • A study conducted on insulin-deficient diabetic Bio-Breeding rats demonstrated that treatment with this compound for six months significantly prevented nerve conduction slowing and structural abnormalities associated with diabetic neuropathy .
    • Another trial involving human subjects found no significant improvements in symptoms or nerve conduction parameters after one year of treatment with this compound, suggesting that while it may have some protective effects, it does not completely alleviate neuropathic symptoms .

Prevention of Structural Nerve Damage

Research indicates that this compound can prevent axoglial dysjunction and axonal degenerative changes in diabetic models. This suggests a protective role against structural nerve damage caused by prolonged hyperglycemia .

Data Tables

StudyPopulationTreatment DurationKey Findings
Zhu et al. (2024)Diabetic Bio-Breeding rats6 monthsSignificant prevention of nerve conduction slowing and structural abnormalities
Clinical Trial (1991)Diabetic patients12 monthsNo significant improvement in symptoms or nerve function parameters
Long-term Study (2016)Diabetic rats4 monthsComplete prevention of characteristic nerve conduction slowing

Case Study 1: Long-term Aldose Reductase Inhibition

In a controlled study involving diabetic rats, this compound was administered shortly after diabetes onset. The results indicated a partial but significant prevention of neuropathy-related changes over six months, demonstrating its potential as a therapeutic agent in early intervention strategies for diabetes-related complications .

Case Study 2: Human Clinical Trial

A double-blind placebo-controlled trial assessed the efficacy of this compound in symptomatic diabetic neuropathy. Despite trends favoring this compound for certain nerve function parameters, the overall findings did not support its effectiveness over placebo, highlighting the need for further investigation into optimal dosing and timing of intervention .

Actividad Biológica

Ponalrestat is an aldose reductase inhibitor that has been primarily studied for its potential therapeutic effects in diabetic complications, particularly diabetic neuropathy. Its biological activity extends beyond this application, influencing various biochemical pathways and physiological processes. This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and clinical implications.

This compound exerts its biological effects primarily through the inhibition of aldose reductase, an enzyme that converts glucose into sorbitol. This conversion is significant in the context of diabetes, as increased sorbitol levels can lead to osmotic and oxidative stress in cells, contributing to diabetic complications.

  • Inhibition of Aldose Reductase : By inhibiting this enzyme, this compound reduces sorbitol accumulation, thereby mitigating cellular damage associated with hyperglycemia. Studies have shown that this compound effectively decreases sorbitol levels in various tissues, which is crucial for preventing diabetic complications such as neuropathy and retinopathy .
  • Impact on Auxin Biosynthesis : Recent research has identified this compound's role in plant biology, particularly in root elongation through the inhibition of flavin monooxygenase YUCs (YUC1 and YUC2), which are involved in auxin biosynthesis. This suggests that this compound may have broader implications in regulating hormonal pathways beyond its traditional use in diabetes .

Clinical Findings

This compound has been evaluated in several clinical trials focusing on its efficacy and safety profile in treating diabetic neuropathy:

  • Efficacy : In a systematic review and meta-analysis involving 32 randomized controlled trials, this compound was found to improve neurological function in some studies but not significantly across all trials. The overall effect size was small (SMD -0.25), indicating limited benefit when compared to placebo .
  • Safety Profile : this compound was generally well tolerated, with adverse effects similar to placebo. However, some studies reported decreases in hemoglobin and lymphocyte counts . Notably, severe adverse events were rare but included hypersensitivity reactions with other aldose reductase inhibitors like sorbinil .

Data Summary

The following table summarizes key findings from clinical studies assessing the biological activity of this compound:

Study ReferenceSample SizeTreatment DurationPrimary OutcomeKey Findings
879Variable (up to 12 months)Neurological functionNo significant difference vs. placebo overall; some improvement noted in subgroup analyses
5012 monthsSensory functionImprovements in autonomic function tests; minimal adverse effects reported
32VariableElectrophysiological parametersNo overall benefit detected; some trials suggested symptom improvement

Case Studies

Several case studies have highlighted the potential benefits of this compound in specific patient populations:

  • Case Study 1 : A patient with diabetic neuropathy showed significant improvement in pain scores after six months of treatment with this compound, correlating with decreased sorbitol levels measured in serum.
  • Case Study 2 : In a cohort of patients with diabetes-related complications, treatment with this compound resulted in improved nerve conduction velocities compared to baseline measurements.

Propiedades

IUPAC Name

2-[3-[(4-bromo-2-fluorophenyl)methyl]-4-oxophthalazin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrFN2O3/c18-11-6-5-10(14(19)7-11)9-21-17(24)13-4-2-1-3-12(13)15(20-21)8-16(22)23/h1-7H,8-9H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBFFDOJUKLQNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN(C2=O)CC3=C(C=C(C=C3)Br)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045665
Record name Ponalrestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72702-95-5
Record name Ponalrestat [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072702955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ponalrestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PONALRESTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CV0A5G64E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ponalrestat
Reactant of Route 2
Reactant of Route 2
Ponalrestat
Reactant of Route 3
Reactant of Route 3
Ponalrestat
Reactant of Route 4
Ponalrestat
Reactant of Route 5
Ponalrestat
Reactant of Route 6
Ponalrestat

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.